3-Fluoro-5-vinylpyridin-2-amine
Description
Properties
Molecular Formula |
C7H7FN2 |
|---|---|
Molecular Weight |
138.14 g/mol |
IUPAC Name |
5-ethenyl-3-fluoropyridin-2-amine |
InChI |
InChI=1S/C7H7FN2/c1-2-5-3-6(8)7(9)10-4-5/h2-4H,1H2,(H2,9,10) |
InChI Key |
HRQDJAMEDNDBOE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(N=C1)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3-Fluoro-5-vinylpyridin-2-amine, can be achieved through various methods. One common approach involves the nucleophilic substitution of a suitable precursor with a fluorinating agent .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using efficient and cost-effective methods. The Suzuki-Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of aryl halides with boronic acids, is a widely used method for the synthesis of various fluorinated pyridine derivatives . This method offers mild reaction conditions and high yields, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-vinylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-Fluoro-5-vinylpyridin-2-amine can yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-Fluoro-5-vinylpyridin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated imaging agents for biological studies.
Industry: The compound is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-vinylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, leading to its unique biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
